molecular formula C8H14O2 B14251184 (2S,4S)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran CAS No. 497161-61-2

(2S,4S)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran

Cat. No.: B14251184
CAS No.: 497161-61-2
M. Wt: 142.20 g/mol
InChI Key: FYICJILYYFSSLQ-SFYZADRCSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran can be achieved through several methods. One common approach involves the diastereoselective synthesis from commercially available starting materials. The reaction typically involves the formation of a six-membered ring through a 5-exo-tet ring closure reaction, which is controlled by chelation to ensure high diastereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as preparative-scale chromatography and crystallization-based methods are often employed to separate and purify the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like halides or amines .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(2S,4S)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran has several applications in scientific research:

Mechanism of Action

The mechanism by which (2S,4S)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2S,4S)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran lies in its specific stereochemistry, which imparts distinct chemical properties and potential applications. Its ability to undergo selective reactions and fit into specific molecular targets makes it valuable in various fields of research and industry.

Properties

CAS No.

497161-61-2

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

(2S,4S)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran

InChI

InChI=1S/C8H14O2/c1-3-9-8-6-7(2)4-5-10-8/h4-5,7-8H,3,6H2,1-2H3/t7-,8+/m1/s1

InChI Key

FYICJILYYFSSLQ-SFYZADRCSA-N

Isomeric SMILES

CCO[C@@H]1C[C@@H](C=CO1)C

Canonical SMILES

CCOC1CC(C=CO1)C

Origin of Product

United States

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